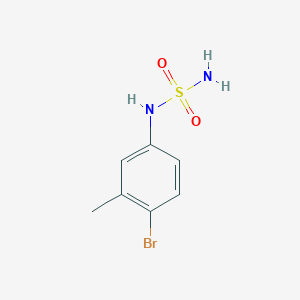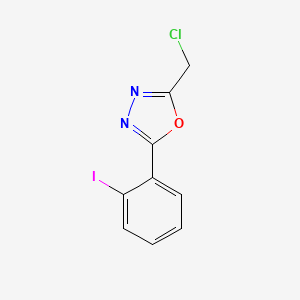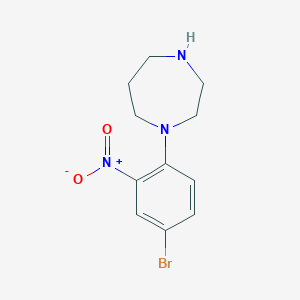
1-(4-Bromo-2-nitrophenyl)-1,4-diazepane
Vue d'ensemble
Description
“1-(4-Bromo-2-nitrophenyl)-1,4-diazepane” is a chemical compound with the linear formula C10H11BrN2O2 . It is related to “4-Bromo-2-nitrobiphenyl” which has the linear formula C12H8BrNO2 and “4-Bromo-2-nitrophenol” with the linear formula BrC6H3(NO2)OH .
Synthesis Analysis
The synthesis of related compounds involves several steps. For instance, the synthesis of “4-bromo-2-nitrophenyl acetic acid” involves the preparation of 4-bromo-2-nitrotoluene sodium via the reaction of 4-bromo-2-nitro-chlorotoluene as a material and metallic sodium in an organic solvent . This is followed by the preparation of 4-bromo-2-nitrobenzyl sodium via heating and rearrangement reaction, preparation of 4-bromo-2-nitrophenyl sodium acetate via reaction with carbon dioxide, and preparation of the 4-bromo-2-nitrophenyl acetic acid via reaction with dilute acid .
Molecular Structure Analysis
The molecular structure of “this compound” can be derived from its linear formula C10H11BrN2O2 . It is related to “4-Bromo-2-nitrobiphenyl” which has the linear formula C12H8BrNO2 and “4-Bromo-2-nitrophenol” with the linear formula BrC6H3(NO2)OH .
Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis Techniques : The synthetic potential of related compounds, including 1,4-diazepanes, has been explored through various methods. For instance, the catalyst-free synthesis of N-pyrrolyl(furanyl)-substituted piperazines, 1,4-diazepanes, and 1,4-diazocanes using a three-component one-pot method has been reported, highlighting the versatility and efficiency of such processes (Mittersteiner et al., 2019).
- Microwave-Assisted Synthesis : Another study describes the microwave-assisted synthesis of 1,4-diazepane derivatives, showcasing a rapid and efficient approach for creating such compounds (Wlodarczyk et al., 2007).
Biological Applications
- Enzyme Modelling : Iron(III) complexes of bis(phenolate) ligands, including those related to 1,4-diazepanes, have been studied as models for enzymes, indicating potential applications in understanding and mimicking enzymatic reactions (Mayilmurugan et al., 2010).
- Efflux Pump Inhibition : Research on 1-benzyl-1,4-diazepane highlights its role as an efflux pump inhibitor in Escherichia coli, suggesting applications in combating antibiotic resistance (Casalone et al., 2020).
Chemical Properties and Reactions
- Manganese(III) Complex Catalysis : Manganese(III) complexes of 1,4-diazepane derivatives have been used for olefin epoxidation reactions, demonstrating the catalytic potential of these compounds (Sankaralingam & Palaniandavar, 2014).
- Dielectric and Optical Properties : Studies on λ-shaped mesogenic compounds with substituents related to 1,4-diazepanes reveal insights into their dielectric and optical properties, which could be relevant for material science applications (Chand & Manohar, 2010).
Structural and Crystallography Studies
- Crystal Structure Determination : The crystal structure of related diazepane compounds has been determined, providing important information on their molecular configuration and potential interactions (Tingley et al., 2006).
Propriétés
IUPAC Name |
1-(4-bromo-2-nitrophenyl)-1,4-diazepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O2/c12-9-2-3-10(11(8-9)15(16)17)14-6-1-4-13-5-7-14/h2-3,8,13H,1,4-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAETUMFJCFGOEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=C(C=C(C=C2)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




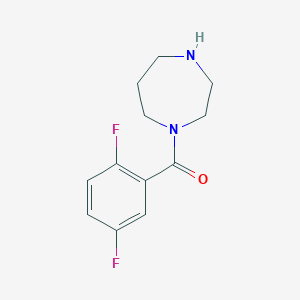

![2-[(4-Methoxyphenyl)amino]pyridine-3-carbonitrile](/img/structure/B3072626.png)
![{[3-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid](/img/structure/B3072632.png)

![(Butan-2-yl)[(3-fluorophenyl)methyl]amine](/img/structure/B3072658.png)
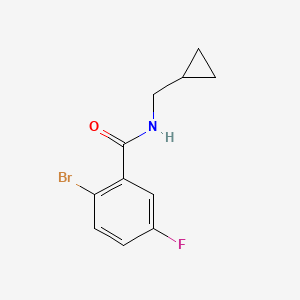
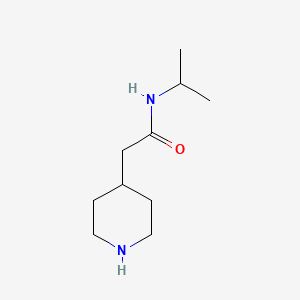


![[2-(2-Bromo-4-fluorophenoxy)ethyl]dimethylamine](/img/structure/B3072683.png)
